(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone

Description

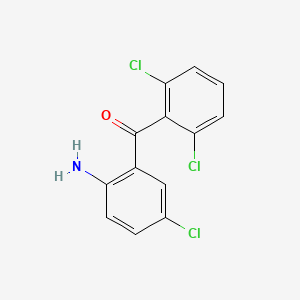

(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone is a benzophenone derivative featuring two substituted phenyl rings. The first phenyl ring contains an amino (-NH₂) group at the 2-position and a chlorine atom at the 5-position, while the second phenyl ring is substituted with chlorine atoms at the 2- and 6-positions. Its molecular formula is C₁₃H₉Cl₃NO, with a calculated molecular weight of ~301.35 g/mol.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,6-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDRKFISNHPIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone: undergoes various types of chemical reactions:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-amino-5-chloro-2',6-dichlorobenzophenone .

Reduction: The compound can be reduced to form 2-amino-5-chloro-2',6-dichlorobenzyl alcohol .

Substitution: Chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Nitro Derivatives: Resulting from the oxidation of the amino group.

Alcohol Derivatives: Resulting from the reduction of the carbonyl group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone exhibit significant antimicrobial activity. A study demonstrated that modifications of this compound led to enhanced efficacy against various bacterial strains, including multidrug-resistant pathogens. The structure-activity relationship (SAR) studies highlighted the importance of the amino and chlorinated phenyl groups in enhancing antimicrobial potency .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines by targeting specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity | Remarks |

|---|---|---|

| Chlorine substitution | Increased potency against bacteria | Enhanced lipophilicity and membrane penetration |

| Amino group presence | Essential for anticancer activity | Critical for interaction with target proteins |

| Aromatic ring variations | Altered selectivity and toxicity | Balancing potency and selectivity is key |

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional halogen substitutions exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antibacterial properties .

Investigation of Anticancer Mechanisms

Another important study focused on the anticancer potential of this compound against lung cancer cell lines. The research employed flow cytometry and Western blot analysis to elucidate the mechanism of action. It was found that specific derivatives could effectively induce apoptosis via caspase activation and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism by which (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to four analogs (Table 1), focusing on substituent effects, molecular weight, and hazards.

Table 1: Comparative Analysis of Key Compounds

Key Observations :

- Substituent Effects: Halogen Replacement: Replacing fluorine (Compound A) with chlorine (Target) increases molecular weight by ~33.7 g/mol due to chlorine’s higher atomic mass. Fluorine’s electronegativity may enhance metabolic stability in Compound A compared to the Target . Methyl Group: Compound B’s 4-methyl group enhances hydrophobicity, favoring industrial solvent applications .

- Hazards: Compound A exhibits irritant properties (H315, H319, H335), possibly due to the reactive amino group or fluorine atoms . In contrast, Compounds B and C lack significant hazard labels, suggesting safer handling in industrial settings .

Biological Activity

The compound (2-Amino-5-chlorophenyl)(2,6-dichlorophenyl)methanone , also known as 2-amino-5-chlorobenzophenone, has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula : C13H8Cl2N1O

- Molecular Weight : 267.12 g/mol

- CAS Number : 2958-36-3

The compound features a dichlorophenyl moiety which enhances its lipophilicity and biological activity. Its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimalarial Activity

A series of studies have highlighted the antimalarial potential of related compounds. For instance, modifications of the 5-acylamino group in benzophenones have shown considerable antimalarial activity while also displaying cytotoxicity. It was noted that simpler modifications could enhance selectivity towards malaria parasites without compromising efficacy .

Antioxidant Properties

Research indicates that derivatives of benzophenone compounds exhibit antioxidant activities. The ability to scavenge free radicals is crucial in preventing cellular damage associated with oxidative stress. The compound's structure contributes to its radical scavenging capabilities, although specific IC50 values for this compound are yet to be defined .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit various cytochrome P450 enzymes (CYPs). Specifically:

- CYP1A2 : Inhibitor

- CYP2C19 : Inhibitor

- CYP2C9 : No significant inhibition observed

This inhibition profile suggests potential interactions with drug metabolism pathways, which could influence the pharmacokinetics of co-administered drugs .

Study on Antiproliferative Effects

A study explored the antiproliferative effects of benzophenone derivatives on cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into the therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of halogen atoms significantly affects the biological activity of benzophenone derivatives. The presence of chlorine atoms at specific positions increases lipophilicity and enhances interaction with cellular targets, leading to improved biological efficacy .

Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.